molecular formula C7H6F2N2O2 B168428 2,3-Difluoro-N-methyl-6-nitroaniline CAS No. 170432-54-9

2,3-Difluoro-N-methyl-6-nitroaniline

Cat. No. B168428
M. Wt: 188.13 g/mol
InChI Key: QTMMIYSDZZPQFA-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 . It is a derivative of aniline, which is substituted with two fluorine atoms, a methyl group, and a nitro group .


Synthesis Analysis

The synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline involves the reaction of 2,3-difluoro-6-nitroaniline with methyl iodide in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 50°C for 4 hours .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-N-methyl-6-nitroaniline is 1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3 . This indicates the presence of seven carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The boiling point of 2,3-Difluoro-N-methyl-6-nitroaniline is approximately 284.2±35.0℃ at 760 Torr . Its density is about 1.554±0.06 g/cm3 at 20 ºC and 760 Torr .

Scientific Research Applications

Synthesis and Chemical Reactions

Metallation and Synthesis of Derivatives : Research has explored the regiocontrol of metallation influenced by fluorine atoms in the synthesis of difluoroaniline derivatives. For example, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs demonstrates the directed regiocontrol by fluorine rather than by amide substituents, showcasing the compound's utility in synthesizing complex fluorinated molecules (Thornton & Jarman, 1990).

Oxidation to Nitroso-Compounds : The oxidation of 2,6-difluoroaniline and related amines to their corresponding nitroso-compounds illustrates the compound's reactivity and potential in synthesizing nitroso derivatives for further chemical applications (Nunno, Florio, & Todesco, 1970).

Molecular Interactions and Structure

Intermolecular Interactions Study : The study of intermolecular interactions in aminonitromethylbenzenes, including 2,3-dimethyl-6-nitroaniline, through quantum mechanical calculations, provides insights into hydrogen bonding and stacking interactions. These studies are crucial for understanding the molecular behavior in solid states and potential applications in materials science (Kruszyński & Sierański, 2010).

Crystallography and Polymorphism : Investigations into the crystal structure and hydrogen bonding patterns of nitroaniline derivatives offer valuable information for designing and synthesizing materials with desired physical properties. For instance, the study of hydrogen bonding in C-methylated nitroanilines contributes to our understanding of molecular assemblies and lattice structures (Cannon et al., 2001).

Photoreactivity and Functionalization

Photoreactivity for Biochemical Probes : The photoreactivity of 2,6-difluoro-4-nitroanisole, a related compound, suggests potential applications of 2,3-difluoro-N-methyl-6-nitroaniline in developing photoaffinity labeling reagents for biochemical studies, offering a method for probing molecular interactions within proteins (Casado et al., 1995).

Surface Functionalization : Research on the functionalization of silica particles with chromophores and amino groups via nucleophilic aromatic substitution with fluoroaromatics, including fluoronitro-substituted aromatic compounds, underscores the compound's utility in materials chemistry for creating functional surfaces with specific chemical properties (Roth et al., 2006).

Safety And Hazards

2,3-Difluoro-N-methyl-6-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,3-difluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMIYSDZZPQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570947
Record name 2,3-Difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-N-methyl-6-nitroaniline

CAS RN

170432-54-9
Record name 2,3-Difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMF solution (50 mL) of 2,3-difluoro-6-nitroaniline (3.0 g) were added potassium carbonate (14.3 g), and methyl iodide (3.23 mL), and the mixture was stirred at 50° C. for 4 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.66 g).
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50 mL
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3 g
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Reaction Step One
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14.3 g
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reactant
Reaction Step One
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3.23 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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